molecular formula C17H27N3O5S B5528909 (4aR*,8aR*)-7-(2,5-dimethyl-3-furoyl)-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-sulfonamide

(4aR*,8aR*)-7-(2,5-dimethyl-3-furoyl)-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-sulfonamide

Cat. No. B5528909
M. Wt: 385.5 g/mol
InChI Key: CNYFEMCHWWXIFP-RHSMWYFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfonamide compounds are significant in various fields due to their diverse chemical and biological activities. They form the core structure of many synthetic and natural compounds with considerable biological significance. The compound , due to its structural complexity, is expected to exhibit unique chemical and physical properties that merit detailed study.

Synthesis Analysis

The synthesis of complex sulfonamide compounds often involves multi-step reactions, including sulfonylation, nucleophilic substitution, and cyclization processes. For instance, the synthesis of similar sulfonamide derivatives has been achieved through reactions involving intermediate aziridine precursors and nucleophilic ring opening, followed by specific functional group transformations (Basuli et al., 2012).

Molecular Structure Analysis

The detailed molecular structure of sulfonamide derivatives can be elucidated using techniques such as X-ray diffraction, NMR, and DFT studies. For example, the structural and electronic properties of a related sulfonamide compound were comprehensively analyzed using DFT, revealing insights into its stability, charge distribution, and molecular orbitals (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including sulfenylation, ligand-coupling reactions, and nucleophilic substitution. These reactions can significantly alter the compound's chemical properties and functionality. For instance, N-hydroxy sulfonamides have been used as sulfenylating agents, indicating the potential reactivity of sulfonamide derivatives in creating structurally diverse thioethers (Wang et al., 2017).

properties

IUPAC Name

(4aR,8aR)-7-(2,5-dimethylfuran-3-carbonyl)-4a-hydroxy-N,N-dimethyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O5S/c1-12-9-15(13(2)25-12)16(21)19-7-5-17(22)6-8-20(11-14(17)10-19)26(23,24)18(3)4/h9,14,22H,5-8,10-11H2,1-4H3/t14-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYFEMCHWWXIFP-RHSMWYFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC3(CCN(CC3C2)S(=O)(=O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N2CC[C@]3(CCN(C[C@H]3C2)S(=O)(=O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,8aR)-7-(2,5-dimethylfuran-3-carbonyl)-4a-hydroxy-N,N-dimethyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.